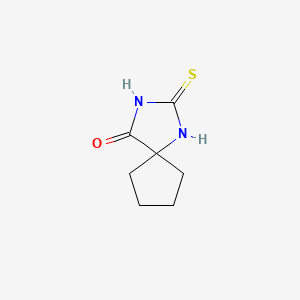

![molecular formula C7H10N2OS B577493 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one CAS No. 14109-98-9](/img/structure/B577493.png)

2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNIWBNQRJUEFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the basic properties of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a spirocyclic thiohydantoin derivative of interest in medicinal chemistry and drug discovery. The unique structural features of this molecule, combining a thiohydantoin ring with a spiro-fused cyclopentane, give rise to a nuanced acid-base profile that is critical to its chemical behavior, reactivity, and potential biological activity.

Executive Summary

This compound is a heterocyclic compound that, contrary to what its name might initially suggest, is more accurately characterized by its acidic nature rather than strong basicity. The core of its acid-base chemistry lies in the 2-thiohydantoin moiety. The proton on the N3 nitrogen of the thiohydantoin ring is weakly acidic, with an estimated pKa in the range of 6.5-7.0, a characteristic feature of this class of compounds. While the molecule as a whole is not strongly basic, theoretical studies on analogous structures suggest that the sulfur atom of the thiocarbonyl group is the most likely site of protonation in acidic conditions, indicating it is the most "basic" center within the molecule. Understanding this dual acidic and weakly basic character is paramount for its application in drug design, synthesis, and formulation development.

Table of Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₀N₂OS | [1] |

| CAS Number | 14109-98-9 | [1] |

| PubChem CID | 85638981 | [1] |

| Molecular Weight | 170.23 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| pKa (N3-H) | ~6.5 - 7.0 (estimated for 2-thiohydantoins) | [2] |

| Predicted Protonation Site | Sulfur (S2) | [3] |

The Dichotomy of Acidity and Basicity in this compound

The basic properties of this compound are intrinsically linked to its acidic characteristics. The electronic landscape of the thiohydantoin ring governs where protonation and deprotonation events occur.

The Acidic Nature of the N3 Proton

The most prominent feature of the acid-base profile of 2-thiohydantoins is the acidity of the proton attached to the N3 nitrogen. Under basic conditions, this proton can be abstracted to form a resonance-stabilized anion.[2] The pKa for this deprotonation is generally in the range of 6.5-7.0 for 5-substituted 2-thiohydantoins.[2] This acidity is a critical factor in its reactivity and potential for derivatization at the N3 position.

Caption: Deprotonation at the N3 position.

The Latent Basicity: Unraveling the Protonation Sites

While the N3-H is acidic, the molecule does possess heteroatoms with lone pairs of electrons—specifically the N1 nitrogen, the S2 sulfur, and the O4 oxygen—that could potentially act as Brønsted-Lowry bases and accept a proton. The spirocyclic cyclopentane ring is not expected to significantly influence the fundamental basicity of the core thiohydantoin ring, though it may have minor steric and electronic effects.

A theoretical study on the gas-phase proton affinities of 5-methylhydantoin and its thio-derivatives provides valuable insight into the likely sites of protonation.[3] For a 2-thio-4-oxo imidazolidine ring, which is structurally analogous to the core of our target molecule, the calculations indicate that protonation is most favorable at the sulfur atom of the thiocarbonyl group (C=S).[3] The order of proton affinity was found to be S2 > O4 > N1. This suggests that the sulfur atom is the most basic center in the molecule.

Caption: Potential protonation sites.

Experimental Determination of Basic and Acidic Properties

Due to the likely low aqueous solubility of this compound, specialized techniques are required for the accurate determination of its pKa values.

Potentiometric Titration in Co-solvent Systems

A common and reliable method for determining the pKa of poorly soluble compounds is potentiometric titration in a co-solvent/water mixture.[4][5]

Workflow for Potentiometric pKa Determination:

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. jchemrev.com [jchemrev.com]

- 3. scribd.com [scribd.com]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both biological activity and favorable pharmacokinetic profiles is paramount. This compound emerges as a compound of significant interest, elegantly merging two powerful structural motifs: the biologically versatile 2-thiohydantoin core and a rigid spirocyclic system.

The 2-thiohydantoin moiety is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] Spirocycles, which feature two rings sharing a single atom, introduce a distinct three-dimensional character into molecules.[4][5] This rigidity and defined spatial arrangement can enhance binding affinity to biological targets and improve crucial drug-like properties such as solubility and metabolic stability, offering a distinct advantage over more flexible or planar structures.[4]

This guide provides a comprehensive analysis of the predicted , outlines a robust workflow for its synthesis and analytical characterization, and discusses its potential applications for researchers, scientists, and drug development professionals.

Predicted Physicochemical Profile

While extensive experimental data for this specific molecule is not yet widely published, we can construct a reliable physicochemical profile by drawing on established principles and data from structurally related compounds. The spirocyclic fusion of a cyclopentane ring to the C5 position of the 2-thiohydantoin core is the key structural feature dictating its properties.

| Property | Predicted Value / Characteristic | Rationale & Expert Insights |

| Molecular Formula | C₇H₁₀N₂OS | Based on its chemical structure.[6] |

| Molecular Weight | 170.23 g/mol | Calculated from the molecular formula. |

| IUPAC Name | This compound | Standard chemical nomenclature. |

| CAS Number | 14109-98-9 | Unique chemical identifier.[6] |

| Acidity (pKa) | N3-H: ~6.5 - 8.5 N1-H: >10 | The primary acidic site is the N3 proton, whose acidity is influenced by the adjacent thiocarbonyl and carbonyl groups. Thiohydantoins are known to be weakly acidic, with pKa values in this range.[7][8] The N1 proton is significantly less acidic. This pKa is critical for its solubility profile and its potential to act as a hydrogen bond donor in receptor interactions. |

| Lipophilicity (LogP) | ~1.0 - 2.0 (Predicted) | The spiro-fused cyclopentane ring significantly increases lipophilicity compared to the parent 2-thiohydantoin (LogP ~ -1.1[9]). Spirocyclic scaffolds are a known strategy to modulate LogP into a range favorable for oral drug absorption and cell permeability.[4][] |

| Aqueous Solubility | Low to Moderate | Expected to have limited solubility in neutral water due to its increased lipophilicity. However, solubility will increase significantly in basic solutions (pH > pKa) due to the deprotonation of the N3-H and formation of a soluble salt. |

| Melting Point | High (>200 °C Predicted) | The rigid, compact spirocyclic structure allows for efficient crystal lattice packing, which typically results in a higher melting point compared to non-spirocyclic analogues. For comparison, related spiro-hydantoin structures and other diazaspiro[4.4]nonane derivatives often exhibit high melting points.[11][12] |

| Stereochemistry | Chiral | The spiro-carbon (C5) is a quaternary stereocenter. Therefore, the molecule exists as a pair of enantiomers, (R)- and (S)-. The synthesis from achiral precursors will yield a racemic mixture. |

| Hydrogen Bonding | 1 Donor (N1-H, N3-H), 2 Acceptors (C=O, C=S) | The molecule can participate in hydrogen bonding, which is crucial for its interaction with biological targets and influences its solubility and crystal structure. |

Proposed Synthetic Route & Analytical Workflow

The synthesis and characterization of a novel compound require a logical and self-validating workflow. The causality behind this proposed pathway is rooted in well-established, high-yielding reactions for creating the thiohydantoin core.

Synthetic Pathway: Bucherer-Bergs-Lieb Reaction Analogue

The most direct and reliable synthesis of 5,5-disubstituted thiohydantoins proceeds from the corresponding α-amino acid. In this case, the starting material is 1-aminocyclopentane-1-carboxylic acid.

Caption: Proposed synthesis via reaction of an α-amino acid with a thiocyanate source.

Comprehensive Analytical Characterization Workflow

To ensure scientific integrity, a multi-technique approach is mandatory for unambiguous structure confirmation and physicochemical profiling. Each step validates the previous one, creating a self-consistent dataset.

Caption: A comprehensive workflow for the validation and characterization of the title compound.

Experimental Protocols

The following protocols are presented as a guide for researchers to perform a thorough characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure and connectivity of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the compound and allow for observation of the N-H protons).[13]

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

Expected Signals: Resonances for the cyclopentane protons (likely complex multiplets) and two distinct, broad signals for the N1-H and N3-H protons.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: The most diagnostic signals will be the thiocarbonyl (C=S) carbon at a very low field (typically 180-200 ppm) and the carbonyl (C=O) carbon (~170-175 ppm).[13] The quaternary spiro-carbon will also be identifiable.

-

-

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to definitively assign all proton and carbon signals and confirm the spiro-fusion.

-

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[13]

-

Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the exact mass to the theoretical mass calculated for C₇H₁₀N₂OS. The mass accuracy should be within 5 ppm.

-

Protocol 3: pKa Determination via Potentiometric Titration

-

Objective: To experimentally determine the acid dissociation constant(s).

-

-

Solvent System: Due to low aqueous solubility, perform the titration in a mixed solvent system (e.g., 20-50% ethanol-water).

-

Titration: Prepare a solution of the compound (~0.01 M) in the chosen solvent system with a known ionic strength (e.g., 0.1 M NaCl). Titrate this solution with a standardized NaOH solution (e.g., 0.1 M).

-

Data Acquisition: Record the pH value after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Use software like HYPERQUAD for precise calculation.[1][2]

-

Protocol 4: Lipophilicity (LogP) Estimation by RP-HPLC

-

Objective: To obtain an experimental measure of the compound's lipophilicity.

-

Methodology:

-

System Setup: Use a reverse-phase C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a buffer (e.g., 0.1% formic acid).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

-

Sample Analysis: Inject the title compound and record its retention time.

-

Calculation: Correlate the retention time of the title compound with the calibration curve to estimate its LogP value. This method provides a reliable and high-throughput alternative to the traditional shake-flask method.[14]

-

Conclusion: A Privileged Scaffold for Future Discovery

This compound represents a molecule with significant untapped potential. Its predicted physicochemical profile—moderate lipophilicity, tunable solubility, and rigid 3D architecture—makes it an attractive scaffold for drug discovery. The thiohydantoin core provides a foundation for diverse biological activities, while the spirocyclic cyclopentane moiety offers a vector for optimizing pharmacokinetic properties. The synthetic and analytical workflows detailed herein provide a robust framework for researchers to synthesize, validate, and further explore this promising compound and its derivatives in the pursuit of novel therapeutics.

References

-

Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. National Institutes of Health (NIH). Available at: [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link]

-

Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link]

-

Spirocyclic derivatives as antioxidants: a review. RSC Publishing. Available at: [Link]

-

Determination of Acid Dissociation Constants (pK) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethan - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Journal of Applicable Chemistry. Available at: [Link]

-

(PDF) Synthesis,Reactions and Applications of 2-Thiohydantoin. ResearchGate. Available at: [Link]

-

This compound. American Elements. Available at: [Link]

-

Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. Available at: [Link]

-

A Simple Synthesis of 2-Thiohydantoins. National Institutes of Health (NIH). Available at: [Link]

-

Spirocyclic Motifs in Natural Products. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. Available at: [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

-

2-Azaspiro[4.4]nonan-3-one. PubChem. Available at: [Link]

-

2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem. Available at: [Link]

-

2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride. Atom. Available at: [Link]

-

2-Thiohydantoin. PubChem. Available at: [Link]

-

Exploring 2-Butyl-1,3-Diazaspiro[4.4]non-1-en-4-one: A Key Intermediate in Pharmaceutical Synthesis. Medium. Available at: [Link]

-

2-Azaspiro(4.4)nonan-1-one. PubChem. Available at: [Link]

-

Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. OSTI.GOV. Available at: [Link]

-

2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one Hydrochloride. PharmaCompass. Available at: [Link]

-

2-n-butyl-1 3-diazaspiro 4.4 non-1-en-4-one hydrochloride. Corey Organics. Available at: [Link]

Sources

- 1. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 5. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. jchemrev.com [jchemrev.com]

- 8. jchemrev.com [jchemrev.com]

- 9. 2-Thiohydantoin | C3H4N2OS | CID 1274030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Theoretical Prediction of Lipophilicity for Some Drugs Compounds – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Structure Elucidation of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a spirocyclic thiohydantoin derivative of significant interest in medicinal chemistry and drug development. The spiro-thiohydantoin scaffold is a key pharmacophore in a range of biologically active molecules, exhibiting diverse therapeutic potential.[1][2] Unambiguous structural confirmation is a critical prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of drug discovery programs.[3] This document outlines a systematic workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each analytical choice and data interpretation strategy.

Introduction: The Significance of the Spiro-Thiohydantoin Scaffold

The 1,3-diazaspiro[4.4]nonane core, particularly when functionalized as a thiohydantoin, represents a privileged scaffold in medicinal chemistry. Thiohydantoins, as sulfur analogs of hydantoins, exhibit a wide array of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2] The spirocyclic nature of the [4.4]nonane system introduces a rigid, three-dimensional geometry, which can facilitate precise interactions with biological targets.[4] The synthesis of such spiro-fused thiohydantoins has been a subject of considerable interest, with various synthetic routes developed to access this versatile molecular architecture.[5]

Given the therapeutic potential of this class of compounds, the definitive determination of their structure is of paramount importance. This guide will walk through a logical and self-validating process for the complete characterization of this compound.

The Integrated Approach to Structure Elucidation

A singular analytical technique is rarely sufficient for the unambiguous elucidation of a novel chemical entity. A robust and trustworthy structural assignment is achieved through the convergence of data from multiple, complementary analytical methods. The workflow presented here is designed to be self-validating, where the results from one technique corroborate and refine the hypotheses drawn from another.

Figure 1: A representative workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula

High-resolution mass spectrometry (HRMS) is the foundational step, providing the accurate mass of the molecular ion, which in turn allows for the determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use a formula calculator to deduce the elemental composition. For this compound (C₇H₁₀N₂OS), the expected monoisotopic mass is 170.0565. The protonated molecule [M+H]⁺ would have an m/z of 171.0643.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₀N₂OS |

| Monoisotopic Mass | 170.0565 u |

| [M+H]⁺ (calculated) | 171.0643 m/z |

| [M+Na]⁺ (calculated) | 193.0462 m/z |

Fragmentation Analysis (MS/MS)

Figure 2: A proposed fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule. The substitution of a carbonyl group with a thiocarbonyl group in the hydantoin ring leads to distinct and readily identifiable vibrational bands.[3]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the purified solid directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background scan (with a clean, empty ATR crystal) and subtract it from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | 3200-3100 | Stretching vibration of the N-H bonds in the thiohydantoin ring.[3] |

| C-H Stretch (sp³) | 2950-2850 | Stretching vibrations of the C-H bonds in the cyclopentane ring. |

| C=O Stretch (Amide) | 1740-1700 | Stretching vibration of the C4 carbonyl group.[3] |

| C=S Stretch (Thioamide) | 1300-1100 | Stretching vibration of the C2 thiocarbonyl group. This is a key diagnostic peak.[3] |

The presence of a strong absorption band around 1720 cm⁻¹ and another in the 1200 cm⁻¹ region, coupled with the absence of a second carbonyl band around 1780 cm⁻¹, provides strong evidence for the 2-thiohydantoin structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

Data Interpretation and Expected Chemical Shifts

The chemical shifts are influenced by the electronic environment of each nucleus. The electronegative nitrogen atoms and the carbonyl/thiocarbonyl groups will deshield adjacent protons and carbons, causing them to resonate at higher ppm values.

¹H NMR Spectroscopy

-

N-H Protons: Two broad singlets are expected for the N1-H and N3-H protons, typically in the range of 9.0-11.0 ppm in DMSO-d₆.[1] The N-H protons in thiohydantoins are generally deshielded compared to their hydantoin counterparts.[3]

-

Cyclopentane Protons: The eight protons of the cyclopentane ring will appear as complex multiplets in the aliphatic region, typically between 1.5-2.5 ppm. Due to the spirocyclic nature, these protons are diastereotopic and will likely show complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is particularly diagnostic for this class of compounds.

Data Presentation: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C2 (C=S) | 185-175 | The thiocarbonyl carbon is significantly deshielded and is a key identifier of the 2-thiohydantoin structure.[1] |

| C4 (C=O) | 175-170 | The carbonyl carbon of the amide group.[1] |

| C5 (Spiro Carbon) | 75-65 | The quaternary spiro carbon, deshielded by the adjacent nitrogen and carbonyl group. |

| Cyclopentane Carbons | 40-20 | The methylene carbons of the cyclopentane ring. |

2D NMR for Connectivity Confirmation

Figure 3: Key HMBC and COSY correlations for confirming the structure of this compound.

-

HMBC: Key correlations from the N-H protons to the C2, C4, and C5 carbons will unequivocally establish the thiohydantoin ring structure. Correlations from the cyclopentane protons to the spiro C5 carbon will confirm the spirocyclic junction.

-

HSQC: This experiment will link each proton signal from the cyclopentane ring to its directly attached carbon, allowing for the unambiguous assignment of the aliphatic ¹³C signals.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry, bond lengths, and bond angles.[7] While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[8]

While a crystal structure for the exact title compound is not publicly available as of the date of this guide, the structures of closely related spirohydantoins have been reported, confirming the general geometry and bond parameters expected for this class of molecules.[8][9] The X-ray data would definitively confirm the spiro linkage at C5 and the positions of the carbonyl and thiocarbonyl groups.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a confident structural assignment can be achieved. High-resolution mass spectrometry establishes the elemental composition, while IR spectroscopy confirms the presence of key functional groups, most notably the diagnostic thiocarbonyl and carbonyl moieties. The core of the elucidation lies in comprehensive NMR analysis, where 1D and 2D techniques work in concert to map out the molecular framework and the connectivity between the thiohydantoin and cyclopentane rings. Finally, where possible, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development in the promising field of spiro-thiohydantoin-based therapeutics.

References

-

Shafiee, A., & Ghassem-Abadi, R. (2010). A Simple Synthesis of 2-Thiohydantoins. Molecules, 15(12), 9133-9139. [Link]

-

Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, E., & Ahmed, H. A. (2021). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 26(11), 3328. [Link]

-

Mondal, S., & Padmanabhan, B. (2016). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Beilstein Journal of Organic Chemistry, 12, 2186–2196. [Link]

-

Ivanova, G., Stoyanov, S., & Petrov, V. (2005). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Croatica Chemica Acta, 78(1), 107-113. [Link]

-

van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36. [Link]

-

PubChem. (n.d.). 1,3-Diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. National Center for Biotechnology Information. [Link]

-

Lasko, L. M., Jakob, C. G., Edalji, R. P., Qiu, W., Montgomery, D., Digiammarino, E. L., ... & Lall, M. S. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

-

Delgado, G. E., Hernández, M. O., Mora, A. J., Bahsas, A., & González, T. (2016). Synthesis, Spectroscopic Characterization, and Crystal Structure Analysis of rac-2-thiohydantoin-methionine. Journal of Chemical Crystallography, 46(1-2), 29-35. [Link]

-

Rivero, I. A., Espinoza, K., & Soman, P. (2011). Microwave-assisted synthesis of cycloalkane- and piperidinespirohydantoins. ARKIVOC, 2011(7), 246-256. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry & Biochemistry. [Link]

-

Wikipedia. (2026). X-ray crystallography. [Link]

-

El-Gazzar, M. G., Sayed, A. R., & El-Gazzar, A. B. A. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12(1), 1-11. [Link]

-

Kádas, I., Szánthó, G., & Dancsó, A. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(5), 589-595. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

de Graaf, R. A., Brown, P. B., McIntyre, S., Nixon, T. W., Behar, K. L., & Rothman, D. L. (2018). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 31(10), e3916. [Link]

-

Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 433-452. [Link]

-

Conesa-García, C., & Concellón, J. M. (2008). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Organic & Biomolecular Chemistry, 6(21), 3971-3977. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins [hrcak.srce.hr]

- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation study of major spirosolane-type glycoalkaloids by collision-induced dissociation linear ion trap and infrared multiphoton dissociation Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Diazaspiro[4.4]non-1-en-4-one | C7H10N2O | CID 22117885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of Novel Spirothiohydantoin Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Spiro-Center as a Nexus of Chemical and Biological Innovation

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Spirocyclic systems, characterized by a single atom shared between two rings, have emerged as privileged scaffolds. Their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to their flatter, non-spirocyclic counterparts.[1]

When the spirocyclic core is fused with a thiohydantoin moiety—a sulfur-containing analog of hydantoin—a class of compounds with remarkable therapeutic potential is born.[2][3] Spirothiohydantoins have demonstrated a broad spectrum of biological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] This guide eschews a conventional, rigid template to provide a fluid, in-depth exploration of the core synthetic strategies for accessing these valuable compounds. It is designed to be a practical and intellectually stimulating resource, explaining not just the "how" but the fundamental "why" behind the synthetic choices, empowering researchers to innovate within this exciting chemical space.

Chapter 1: Foundational Strategies - Building the Spirothiohydantoin Core

The construction of the spirothiohydantoin scaffold can be approached from several distinct strategic directions. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern (mono-thio vs. di-thio), and the overall complexity of the target molecule.

The Bucherer-Bergs Reaction and Its Thio-Analogs: A Classic Reimagined

The Bucherer-Bergs reaction is a cornerstone multicomponent reaction (MCR) for producing 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate.[8][9][10][11][12] Its true power lies in its adaptability for generating the thiohydantoin core through strategic modification of the reagents.

Causality of the Reaction: The reaction's elegance stems from its sequential, one-pot nature. A ketone (the source of the spiro-carbon) first reacts with cyanide to form a cyanohydrin. In situ, ammonium carbonate provides both ammonia and carbon dioxide. The ammonia displaces the hydroxyl group of the cyanohydrin to form an aminonitrile, a key intermediate. This aminonitrile then undergoes cyclization with carbon dioxide to build the hydantoin ring.[8][9]

For the synthesis of thiohydantoins, this classic pathway is modified by replacing the oxygen source (CO2) with a sulfur source.

-

Synthesis of Spiro-2,4-dithiohydantoins: One effective variation involves the reaction of a cyclic ketone with carbon disulfide (CS₂) and ammonium cyanide. This provides direct access to the dithio-scaffold.[9]

-

Synthesis of Spiro-4-thiohydantoins: Alternatively, treating a ketone with ammonium monothiocarbamate and sodium cyanide can yield the 5,5-disubstituted 4-thiohydantoins.[9]

Mechanistic Rationale: Modified Bucherer-Bergs for Thiohydantoins

The mechanism proceeds through the formation of an aminonitrile intermediate, analogous to the classic reaction. The crucial difference lies in the cyclization step, where the aminonitrile reacts with a sulfur-donating species like CS₂ instead of CO₂.

Caption: Mechanism of the modified Bucherer-Bergs reaction for dithiohydantoin synthesis.

This approach is highly valuable for its use of simple, readily available starting materials (a cyclic ketone, a cyanide source, and a sulfur source) to rapidly construct the core spiro-dithiohydantoin structure in a single pot.

Post-Cyclization Thionation: A Direct and Reliable Transformation

Perhaps the most direct and widely employed method for synthesizing spirothiohydantoins is the thionation of a pre-formed spirohydantoin or spiro-thiohydantoin precursor. This method offers excellent control, as the spirohydantoin can be synthesized and purified first, ensuring a clean conversion to the desired thio-derivative.

The Reagent of Choice: Lawesson's Reagent: The premier thionating agent for this transformation is Lawesson's Reagent (LR) or, alternatively, phosphorus pentasulfide (P₄S₁₀).[13] LR is particularly effective for converting carbonyls (amides and ketones) into thiocarbonyls under relatively mild conditions. The driving force is the formation of a stable P-O bond, which is thermodynamically more favorable than a P-S bond.

Mechanistic Insight: The Thionation Process

The reaction proceeds via a [2+2] cycloaddition of the carbonyl oxygen onto the P=S bond of the reagent, followed by cycloreversion to form the thiocarbonyl and a phosphorus-oxygen byproduct.

Caption: Simplified mechanism of carbonyl thionation using Lawesson's Reagent.

Self-Validating Protocol: The success of this method relies on precise stoichiometric control. Using a 2:1 molar ratio of Lawesson's Reagent to spirohydantoin in a high-boiling solvent like toluene or xylene typically ensures the conversion of both carbonyl groups to yield the spiro-2,4-dithiohydantoin.[13] The progress can be monitored by Thin Layer Chromatography (TLC), and the product often crystallizes upon cooling, simplifying purification.

Direct Cyclization: Building from Spiro-Amino Acids

A highly convergent and atom-economical approach involves the direct reaction of a spiro-α-amino acid (e.g., 1-aminocyclopentanecarboxylic acid) with a thiourea or an isothiocyanate derivative.[2][14] This method constructs the thiohydantoin ring directly onto the pre-existing spiro scaffold.

Causality and Control: The reaction between an α-amino acid and thiourea at high temperatures proceeds via an initial nucleophilic attack of the amino acid's carboxyl group by thiourea, followed by an intramolecular cyclization where the α-amino group attacks the thiocarbonyl.[15] This sequence ensures that the stereochemistry at the α-carbon is typically retained.[15]

Caption: Workflow for the direct synthesis of spiro-2-thiohydantoins from spiro α-amino acids.

This method is particularly advantageous for its simplicity and for producing 2-thiohydantoins directly, which can be challenging to obtain selectively via other routes.[14][15]

Chapter 2: The Power of Multicomponent Reactions (MCRs) for Scaffold Diversity

MCRs are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple building blocks in a single synthetic step.[16][17] While not always providing a direct, one-pot route to the final spirothiohydantoin, they are instrumental in generating diverse and complex spirocyclic intermediates.

The Ugi Reaction: A Gateway to Complex Spiro-Amides

The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[18] When a cyclic ketone and a cyclic amino acid are used, the Ugi reaction becomes a formidable tool for generating complex spiro-peptidomimetics.[16][17]

These Ugi adducts, rich in functional groups, are ideal substrates for post-Ugi transformations. A subsequent cyclization step, often induced by a base, can be designed to form various heterocyclic rings, including hydantoin-like structures, fused to the spiro core. While direct synthesis of a thiohydantoin is not typical, a thionation step (as described in Sec 1.2) on a spiro-hydantoin derived from an Ugi product is a viable and powerful strategy for creating novel and highly substituted analogs.

Related MCRs for Sulfur Heterocycle Synthesis

While the Ugi reaction focuses on amide bond formation, other MCRs are tailored for sulfur heterocycle synthesis and offer strategic insights.

-

Asinger Reaction: This MCR synthesizes 3-thiazolines from an α-halo-carbonyl, a second carbonyl component, ammonia, and a sulfur source (like NaSH or elemental sulfur).[19][20] Its relevance lies in its ability to efficiently create C-S and C-N bonds in one pot, a foundational principle in thiohydantoin synthesis.

-

Gewald Reaction: The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur.[21][22][23][24][25] The resulting 2-aminothiophene products are versatile building blocks. They contain an amine and a thiophene ring, which can be further functionalized and cyclized to form more complex condensed heterocyclic systems, offering an alternative, multi-step pathway to novel sulfur-containing spiro-compounds.

Chapter 3: Synthesis Protocols and Data Management

A commitment to scientific integrity requires that protocols be described as self-validating systems. The following methodologies are based on established literature and include details for reaction setup, workup, and purification.

Summary of Synthetic Approaches

The following table provides a comparative overview of the primary synthetic strategies discussed.

| Synthetic Strategy | Key Starting Materials | Core Reagents | Product Type | Key Advantages |

| Modified Bucherer-Bergs | Cyclic Ketone | KCN, (NH₄)₂CO₃, CS₂ | Spiro-2,4-dithiohydantoin | One-pot, uses simple starting materials.[9] |

| Post-Cyclization Thionation | Pre-formed Spirohydantoin | Lawesson's Reagent or P₄S₁₀ | Spiro-2,4-dithiohydantoin | High-yielding, clean conversion, good control.[13] |

| Selective Hydrolysis | Spiro-2,4-dithiohydantoin | Ba(OH)₂ or 2-Aminoethanol/HCl | Spiro-2-thiohydantoin or Spiro-4-thiohydantoin | Allows access to specific mono-thio isomers.[13][14] |

| Direct Cyclization | Spiro α-Amino Acid | Thiourea | Spiro-2-thiohydantoin | Atom-economical, simple, retains stereochemistry.[14][15] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopentanespiro-5-(2,4-dithiohydantoin) via Thionation [13]

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopentanespiro-5-hydantoin (0.01 mol) and Lawesson's Reagent (8.08 g, 0.02 mol).

-

Reaction: Add 50 mL of dry toluene. Heat the suspension to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 2:1 hexanes:ethyl acetate mobile phase).

-

Workup: After completion, filter the hot reaction mixture to remove insoluble byproducts.

-

Purification: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the solid product by vacuum filtration. Recrystallize the crude product from a methanol/water solution to yield the pure dithiohydantoin. Yields are typically high (82-96%).[13]

Protocol 2: Synthesis of Cycloalkanespiro-5-(4-thiohydantoin) from a Dithio-precursor [13]

-

Setup: In a round-bottom flask, suspend the starting cycloalkanespiro-5-(2,4-dithiohydantoin) (e.g., 1b-2b from the source) (0.01 mol) in a 10% aqueous solution of 2-aminoethanol (30 mL).

-

Reaction (Step A - Ring Opening/Substitution): Heat the mixture to reflux (approx. 100 °C) for 1.5 hours. The 2-thio position is more reactive and will react with the aminoethanol.

-

Workup (Step A): Cool the reaction mixture. The intermediate product, 4-(2-hydroxyethylimino)cycloalkanespiro-5-(2-thiohydantoin), will precipitate. Collect this solid.

-

Reaction (Step B - Hydrolysis): Reflux the collected intermediate in 20% aqueous HCl for 1 hour. This step hydrolyzes the imine functionality back to a carbonyl group.

-

Purification: Cool the acidic solution and neutralize carefully. Collect the precipitated product, which is the desired cycloalkanespiro-5-(4-thiohydantoin). Recrystallize from an appropriate solvent system.

Protocol 3: Synthesis of Spiro-2-thiohydantoins from 1-Aminocycloalkanecarboxylic Acids [14]

-

Setup: In a reaction vessel suitable for high-temperature reactions, thoroughly mix the 1-aminocycloalkanecarboxylic acid (1 part) and thiourea (1.5-2 parts).

-

Reaction: Heat the solvent-free mixture to a molten state (typically 170-220 °C). The reaction involves the evolution of ammonia gas. Maintain the temperature until the reaction is complete (monitor by TLC of dissolved aliquots).

-

Workup: Cool the reaction mixture until it solidifies.

-

Purification: Dissolve the crude solid in a suitable solvent and purify by recrystallization or column chromatography to obtain the pure spiro-2-thiohydantoin. This method offers the advantages of simplicity and low cost.[15]

Spectroscopic Characterization: A Self-Validating System

Confirmation of the synthesized spirothiohydantoin structure is paramount. A combination of spectroscopic techniques provides an unambiguous validation of the final product.

-

¹³C NMR Spectroscopy: This is the most definitive tool for confirming thionation. The conversion of a carbonyl group (C=O), which typically resonates at ~170-180 ppm, to a thiocarbonyl group (C=S) results in a significant downfield shift to ~200-210 ppm. Observing this shift is a key indicator of a successful reaction.[13]

-

¹H NMR Spectroscopy: While less dramatic, changes in the electronic environment upon thionation can cause subtle shifts in the signals of adjacent protons. The spectra are crucial for confirming the overall integrity of the spiro-alkane ring and other substituents.

-

Infrared (IR) Spectroscopy: The disappearance of a strong C=O stretching band (typically ~1700-1750 cm⁻¹) and the appearance of a C=S stretching band (weaker, ~1100-1250 cm⁻¹) can be indicative of the transformation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular formula of the final product, ensuring that the desired elemental composition has been achieved.[17]

Chapter 4: Conclusion and Future Outlook

The synthesis of novel spirothiohydantoin compounds is a dynamic and rewarding field of research. The methodologies outlined in this guide—from variations of classic named reactions to modern multicomponent strategies and direct thionation—provide a robust toolkit for accessing a wide array of molecular structures. The inherent rigidity of the spiro-center combined with the unique electronic and hydrogen-bonding properties of the thiohydantoin ring makes these compounds perennial candidates for drug discovery programs.[3][4][6][26][27] Future advancements will likely focus on developing enantioselective syntheses to access single-enantiomer products, further expanding the utility of these powerful scaffolds in the rational design of next-generation therapeutics.

References

-

Basso, A., Banfi, L., Riva, R., & Guanti, G. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. Available from: [Link]

-

Basso, A., Banfi, L., Riva, R., & Guanti, G. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. PMC - PubMed Central. Available from: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Available from: [Link]

-

Strupiñski, R., & Kornicka, A. (2012). Two methods for spirothiohydantoin synthesis. Acta Chimica Slovenica. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Available from: [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Available from: [Link]

-

Tang, X., Tao, Q., Song, L., & Van der Eycken, E. V. (2021). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Available from: [Link]

-

Name Reactions. (n.d.). Bucherer-Bergs Reaction. Available from: [Link]

-

Marinov, M., Minchev, S., Stoyanov, N., Ivanova, G., Spassova, M., & Enchev, V. (2004). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. CORE. Available from: [Link]

-

ResearchGate. (n.d.). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF. Available from: [Link]

-

Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. PubMed. Available from: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of spiro tricyclic scaffold 4. Reagents and conditions: (A)... | Download Scientific Diagram. Available from: [Link]

-

Mojtahedi, M. M., et al. (2020). Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone. Taylor & Francis Online. Available from: [Link]

-

Wikipedia. (n.d.). Asinger reaction. Available from: [Link]

-

Ghanbari, M. M. (2023). Synthesis of novel spiro heterocyclic compounds contain thiohydantoin. Hilaris Publisher. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Available from: [Link]

-

Sebha University. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | Request PDF. Available from: [Link]

-

Wikipedia. (n.d.). Ugi reaction. Available from: [Link]

-

Perdicchia, D., et al. (2012). A Simple Synthesis of 2-Thiohydantoins. PMC - PubMed Central - NIH. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Hydantoins and Thiohydantoins Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold | Request PDF. Available from: [Link]

-

Scientific Reports. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. NIH. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Available from: [Link]

-

Wang, Y., et al. (2023). Spiroleiferthione A and Oleiferthione A: Two Unusual Isothiocyanate-Derived Thioketone Alkaloids from Moringa oleifera Lam. Seeds. MDPI. Available from: [Link]

-

Kim, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. Available from: [Link]

-

Errayes, A., Darwish, M., & Alzaedi, A. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. Available from: [Link]

-

Karahalios, P., et al. (2021). Still Relevant Today: The Asinger Multicomponent Reaction. PubMed. Available from: [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. Available from: [Link]

-

MDPI. (2024). Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids. Available from: [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Available from: [Link]

-

RSC Publishing. (n.d.). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Available from: [Link]

Sources

- 1. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Bucherer-Bergs Reaction [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Two methods for spirothiohydantoin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]

- 17. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ugi reaction - Wikipedia [en.wikipedia.org]

- 19. Asinger reaction - Wikipedia [en.wikipedia.org]

- 20. Still Relevant Today: The Asinger Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Gewald reaction - Wikipedia [en.wikipedia.org]

- 22. Gewald Reaction [organic-chemistry.org]

- 23. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 24. quod.lib.umich.edu [quod.lib.umich.edu]

- 25. tandfonline.com [tandfonline.com]

- 26. NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploratory Screening of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one Derivatives

This guide provides a comprehensive framework for the initial biological evaluation of novel 2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one derivatives. As a scaffold related to spirohydantoins, this class of compounds presents significant opportunities in the search for new therapeutic agents, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, field-proven approach to exploratory screening. The narrative emphasizes the causal logic behind experimental choices, ensuring that each step provides a clear, actionable outcome for hit identification and characterization.

Section 1: The Rationale for Screening—A Strategy Rooted in Chemical Precedent

The 1,3-diazaspiro[4.4]nonan-4-one core is a spirocyclic heterocyclic system. Spirohydantoin and thiohydantoin derivatives have demonstrated a wide range of biological activities, including anticonvulsant, antiarrhythmic, and notably, anticancer and antimicrobial effects.[1][2] Novel derivatives of spirohydantoin have been shown to induce growth inhibition and apoptosis in leukemia cells, supporting the rationale for prioritizing an anticancer screening cascade.[3] The presence of the sulfanylidene (thione) group in the target scaffold also suggests potential for unique biological interactions compared to its oxygenated (hydantoin) counterparts, making antimicrobial screening a valuable parallel path of investigation.[4]

Our exploratory screening strategy is therefore designed as a tiered cascade. The primary objective is to efficiently identify "hits"—compounds exhibiting significant biological activity at a defined concentration—and to deprioritize inactive compounds. This is followed by secondary assays to confirm activity, assess the mode of action (e.g., cytotoxicity vs. cytostatic effects), and establish a preliminary therapeutic window.

Section 2: The Anticancer Screening Cascade

The search for novel anticancer agents begins with a broad screen for cytotoxicity against relevant cancer cell lines. This primary assay serves as a gatekeeper for advancing compounds to more complex mechanistic studies. A well-designed cascade ensures that resources are focused on the most promising molecules.[5][6]

Primary Screening: Assessing General Cytotoxicity

The first step is to determine the direct effect of the derivatives on cancer cell viability. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[8]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal carcinoma[9]) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. A typical starting concentration range for a primary screen is 0.1 to 100 µM. Replace the old medium with the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls and untreated controls.

-

Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.[8]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A "hit" is typically defined as a compound that causes ≥50% inhibition of cell viability at a specific concentration (e.g., 10 µM or 30 µM). From the dose-response curve generated, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis.[4][9] A lower IC50 value indicates greater potency.[9]

Table 1: Representative Data from Primary Cytotoxicity Screen

| Compound ID | Concentration (µM) | % Cell Viability (MCF-7) | IC50 (µM) | Hit? (≥50% inhibition @ 10µM) |

| S001 | 10 | 95.2 | >100 | No |

| S002 | 10 | 42.1 | 8.5 | Yes |

| S003 | 10 | 88.9 | 75.2 | No |

| S004 | 10 | 15.7 | 2.1 | Yes |

| Doxorubicin | 10 | 5.4 | 0.8 | Yes (Positive Control) |

Secondary Screening: Confirmation and Mechanism of Cell Death

Compounds identified as hits in the primary screen must be further investigated to confirm their activity and begin to elucidate their mechanism of action. It is crucial to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects.[11]

Caption: Workflow for secondary validation of anticancer hits.

This assay complements the MTT assay by measuring membrane integrity. The release of the cytosolic enzyme LDH into the culture medium is a classic indicator of necrotic cell death.[12]

-

Cell Treatment: Seed and treat cells with the hit compounds at their approximate IC50 and 2x IC50 concentrations for 24-48 hours, as done for the MTT assay. Prepare a "maximum LDH release" control by treating some wells with a lysis buffer.[13]

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.[13]

-

LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

-

Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13] The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product. Stop the reaction and measure the absorbance at 490 nm.[12][14]

This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[15] Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[15]

-

Cell Treatment: Treat cells in a 6-well plate with the hit compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.[17]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. The results will segregate the cell population into four quadrants:

-

Q3 (Annexin V-/PI-): Live cells

-

Q4 (Annexin V+/PI-): Early apoptotic cells

-

Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Q1 (Annexin V-/PI+): Necrotic cells

-

A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations confirms that the compound induces apoptosis.

Section 3: The Antimicrobial Screening Cascade

Heterocyclic compounds, particularly those containing sulfur, are a rich source of antimicrobial agents.[15] A parallel screening effort to assess the antibacterial and antifungal activity of the this compound derivatives is therefore highly recommended.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[2] The broth microdilution method is a standardized and efficient technique for determining MIC values.[10][18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2][19] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[2]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[10] Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation and Incubation: Add the standardized bacterial or fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.[10]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (growth) is observed.[10]

Table 2: Representative Data from Primary Antimicrobial (MIC) Screen

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| S001 | >256 | >256 | 128 |

| S002 | 16 | 64 | 32 |

| S003 | >256 | >256 | >256 |

| S004 | 8 | 16 | 8 |

| Ampicillin | 0.5 | 8 | N/A |

| Fluconazole | N/A | N/A | 2 |

Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

For compounds showing potent inhibitory activity (a low MIC), it is important to determine if the effect is microbistatic (inhibiting growth) or microbicidal (killing the organism). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Caption: Workflow for characterizing antimicrobial hits.

-

Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).

Section 4: Conclusion and Path Forward

This in-depth guide outlines a logical and efficient exploratory screening cascade for this compound derivatives. By systematically applying this tiered approach, researchers can effectively identify compounds with promising anticancer or antimicrobial activity. Hits identified through this process provide a strong foundation for subsequent lead optimization studies, including structure-activity relationship (SAR) analysis, in vivo efficacy testing, and further mechanistic deconvolution. The self-validating nature of the protocols, moving from broad viability to specific mechanistic assays, ensures that decisions to advance or terminate a compound are based on a robust and comprehensive dataset.

References

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved January 15, 2026, from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 15, 2026, from [Link]

-

Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved January 15, 2026, from [Link]

- Gąsiorowska, J., et al. (2021). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules.

-

Kiss, R. (2014). Response to "Can someone advise me how to interpret my results of cytotoxicity using MTT assay?". ResearchGate. Retrieved January 15, 2026, from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 15, 2026, from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved January 15, 2026, from [Link]

-

MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved January 15, 2026, from [Link]

-

Mitra, A., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 348-363. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 15, 2026, from [Link]

- Naydenova, E., et al. (2021). Synthesis and Characterization of N3-Acetyl Derivatives of Spirohydantoins. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.

-

Rida, S. M., et al. (2019). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 24(18), 3322. [Link]

-

Singh, S., et al. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved January 15, 2026, from [Link]

-

Tusi, Z., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(23), 7179. [Link]

- van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press.

-

Wang, P., et al. (2015). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 65(1), 2.29.1-2.29.9. [Link]

- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

Whitehead Institute. (2003). Screening Technique Streamlines Search for Anticancer Drug. Retrieved January 15, 2026, from [Link]

- Zhang, H., et al. (2014). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 19(11), 17894-17913.

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 15, 2026, from [Link]

-

CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved January 15, 2026, from [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

-

European Bioinformatics Institute. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved January 15, 2026, from [Link]

-

OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved January 15, 2026, from [Link]

- Patel, M. T., et al. (2022).

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2021). How to comment after finding IC50 according to MTT results?. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). The screening cascade of a typical project pursuing a small molecular.... Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]

- 4. clyte.tech [clyte.tech]

- 5. international-biopharma.com [international-biopharma.com]

- 6. researchgate.net [researchgate.net]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. bosterbio.com [bosterbio.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. youtube.com [youtube.com]

- 19. files.core.ac.uk [files.core.ac.uk]

2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one mechanism of action

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound this compound represents a novel chemical entity with significant therapeutic potential, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive, prospective analysis of its likely biological activities, drawing upon the well-established pharmacology of its core structural motifs: the 2-thiohydantoin ring and the diazaspiro[4.4]nonane scaffold. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a scientifically grounded framework for investigating the mechanism of action of this promising compound. By synthesizing existing knowledge with proposed experimental strategies, this guide aims to accelerate the exploration of this compound as a potential therapeutic agent.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. The compound this compound emerges from the convergence of two pharmacologically significant moieties: the 2-thiohydantoin core and a spirocyclic system. The 2-thiohydantoin ring, a sulfur analog of hydantoin, is a privileged scaffold found in a variety of biologically active molecules with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The spirocyclic nature of the diazaspiro[4.4]nonane component introduces conformational rigidity and a three-dimensional architecture that can enhance target specificity and improve pharmacokinetic properties[3].

While direct experimental data on this compound is not yet prevalent in the public domain, a detailed examination of its constituent parts allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide will deconstruct the probable biological targets and signaling pathways influenced by this compound, propose a comprehensive research plan to validate these hypotheses, and provide detailed protocols for key experiments.

Postulated Mechanisms of Action: A Synthesis of Structural Insights